
Butylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-1-aminium is an alkylaminium.
Scientific Research Applications
Solar Energy Applications
Perovskite Solar Cells
Butylammonium iodide (BAI) is extensively used to enhance the efficiency and stability of perovskite solar cells (PSCs). Research indicates that BAI can modify interfaces within PSCs, leading to improved power conversion efficiency (PCE) and humidity stability. For instance, devices modified with n-butylammonium iodide achieved a PCE of 20.67%, maintaining 80% of their original efficiency after 60 days under humid conditions . The steric hindrance of BAI variants (n-BAI, iso-BAI, and tert-BAI) affects their performance, with n-BAI providing optimal results due to its effective grain boundary passivation .
Tetraalkylammonium Salts in Solar Cells
Tetraalkylammonium salts (TAS), including tetrathis compound iodide, are utilized as electron transport layers in PSCs. They enhance electron mobility and Fermi levels, contributing to the overall efficiency of solar cells . The incorporation of these salts has been shown to significantly improve the performance of inverted PSCs by modifying the electron transport layers .
Materials Science
Nanostructured Materials
N-butylammonium bromide is employed to control the growth of colloidal perovskite nanoplatelet structures. This control allows for tuning the absorption and emission properties of materials used in perovskite light-emitting diodes (LEDs) and solar cells . The addition of larger-group ammonium halides constrains the growth of three-dimensional perovskite grains, resulting in smaller crystallite sizes and smoother films .
Metal-Organic Frameworks
Tetrathis compound bromide is also used in the synthesis of cobalt-based metal-organic framework (MOF) nanoribbons. These MOFs are crucial for carbon capture applications, demonstrating the role of this compound compounds in green chemistry solutions . Additionally, they are involved in creating materials with spin-crossover properties, which are significant for magnetic materials and sensors .
Environmental Applications
Water Treatment
this compound compounds play a vital role in environmental remediation efforts. Tetrathis compound bromide has been integrated into polyacrylonitrile composite nanofibers to enhance phosphate removal from water, showcasing its utility in water treatment technologies . Furthermore, TAS are recognized for their antimicrobial properties, making them effective in treating water contaminated with bacteria and algae .
Chemical Synthesis
Phase-Transfer Catalysis
Tetrathis compound bromide serves as a phase-transfer catalyst in organic synthesis reactions. It facilitates the transfer of reactants between immiscible phases, thereby accelerating reaction rates and improving yields . This application is particularly valuable in processes involving electrochemical reactions and polymerization.
Corrosion Inhibition
In metalworking processes such as electroplating and metal cleaning, tetrathis compound bromide acts as a corrosion inhibitor by forming protective layers on metal surfaces. This property extends the lifespan of metal components by preventing corrosion .
Chemical Reactions Analysis
Phase-Transfer Catalysis (PTC)
Tetrabutylammonium bromide (TBAB) is widely employed as a homogeneous phase-transfer catalyst. It facilitates reactions between water-soluble anionic species and organic substrates by transferring ions into the organic phase. Key applications include:
-
Alkylation of Aldehydes/Ketones : TBAB enables efficient alkylation under mild conditions, producing branched alcohols .
-
Suzuki–Miyaura Coupling : TBAB enhances reaction rates and yields in palladium-catalyzed cross-couplings .
-
Knoevenagel Condensation : TBAB promotes the synthesis of 3,4-dihydropyrano[c]chromenes via three-component reactions (Scheme 14) .
Table 1: TBAB-Catalyzed Reactions
Silyl Ether Deprotection
Tetrathis compound fluoride (TBAF) is a key reagent for cleaving silyl ethers. Its fluoride ion acts as a strong nucleophile, enabling rapid deprotection under mild conditions:
Radical Reactions
TBAB initiates radical pathways in alkene difunctionalization. For example, styrene derivatives undergo carbonylation–peroxidation to form β-peroxy ketones via bromine radical intermediates (Scheme 1) .
Electrochemical Behavior
In acetonitrile/TBAF systems, electrochemical reductions at platinum electrodes yield products like 3-aminocrotonitrile and acetamide. Key findings include:
-
Cathodic Limiting Reaction : At -3.3 V, 3-aminocrotonitrile forms as the major product .
-
Water Effects : Presence of water shifts products to acetamide due to protonation of acetonitrile anions .
Table 2: Electrochemical Products with TBAF
Potential (V) | Major Product | Minor Product | Conditions |
---|---|---|---|
-3.3 | 3-Aminocrotonitrile | Trimethyltriazine | Dry Acetonitrile |
-2.2 | Acetamide | — | Hydrated Acetonitrile |
Mechanistic Insights
-
Radical Initiation : TBAB-generated bromine radicals (Br∙) add to alkenes, forming intermediates that react with aldehydes and hydroperoxides (Scheme 1) .
-
Zwitterionic Intermediates : Molten TBAB acts as an ionic liquid, stabilizing charged species in solvent-free syntheses .
Environmental and Practical Advantages
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing butylammonium salts, and how can their purity be validated?
this compound salts (e.g., this compound bromide or iodide) are typically synthesized via acid-base reactions between butylamine and hydrohalic acids (e.g., HBr or HI). For example, this compound bromide (BABr) is prepared by dissolving butylamine in hydrobromic acid under anhydrous conditions, followed by solvent evaporation and recrystallization . Purity validation involves:
- Nuclear Magnetic Resonance (NMR) : Confirm proton environment consistency (e.g., δ ~3.3 ppm for NH3+ protons).
- Elemental Analysis : Verify C, H, N, and halogen ratios.
- X-ray Diffraction (XRD) : Assess crystallinity and phase purity .
Q. How does the basicity of this compound ions compare to other alkylammonium ions?
The basicity is inversely related to the pKa of the conjugate acid. This compound (pKa = 10.59) is less acidic than 4-methylbenzylammonium (pKa = 9.51), making its conjugate base (butylamine) more basic (pKb = 3.41 vs. 4.49 for 4-methylbenzylamine). This is attributed to the electron-donating butyl group stabilizing the ammonium ion, reducing its acidity .
Q. What spectroscopic techniques are critical for characterizing this compound-based perovskites?
- Photoluminescence (PL) Spectroscopy : Evaluates excitonic behavior and bandgap transitions (e.g., BA2PbBr4 shows blue emission at ~410 nm).
- X-ray Photoelectron Spectroscopy (XPS) : Confirms elemental composition (e.g., Pb 4f and Br 3d peaks in BA2PbBr4).
- Atomic Force Microscopy (AFM) : Measures surface morphology and layer thickness .
Advanced Research Questions
Q. How do chain length and π-π interactions of this compound cations influence 2D perovskite stability and optoelectronic properties?
Longer alkyl chains (e.g., butyl vs. methyl) enhance hydrophobicity, improving moisture resistance in perovskites. However, excessive chain length can disrupt charge transport due to increased interlayer spacing. π-π stacking in aromatic analogs (e.g., phenylethylammonium) improves crystallinity but reduces flexibility. Comparative PL studies show BA2PbBr4 has higher exciton binding energy (~300 meV) than MAPbBr3 (~150 meV), favoring light-emitting applications .
Q. What computational approaches resolve contradictions in this compound-acetate association constants across force fields?
Molecular dynamics (MD) simulations using CHARMM or OPLS force fields often overestimate association constants (KA) due to inaccurate nonbonded parameters. Calibration against experimental osmotic coefficients improves agreement:
- Adjust Lennard-Jones parameters for ammonium and carboxylate groups.
- Validate with free energy perturbation (FEP) or thermodynamic integration (TI) .
Q. How can researchers address discrepancies in XPS data for this compound-containing surfaces?
Contradictions arise from surface contamination or charging effects. Mitigation strategies include:
- Charge Neutralization : Use low-energy electron floods during XPS.
- Depth Profiling : Combine with argon sputtering to analyze bulk vs. surface composition.
- Reference Standards : Compare against NIST XPS database entries for NH3+ and C 1s peaks .
Q. What methodological considerations are critical for reproducing this compound-based perovskite thin films?
- Solvent Engineering : Use dimethyl sulfoxide (DMSO) for uniform precursor dissolution.
- Antisolvent Quenching : Apply toluene during spin-coating to control crystallization kinetics.
- Post-Annealing : Optimize temperature (e.g., 100°C for 10 min) to remove solvent residues without degrading organic cations .
Properties
Molecular Formula |
C4H12N+ |
---|---|
Molecular Weight |
74.14 g/mol |
IUPAC Name |
butylazanium |
InChI |
InChI=1S/C4H11N/c1-2-3-4-5/h2-5H2,1H3/p+1 |
InChI Key |
HQABUPZFAYXKJW-UHFFFAOYSA-O |
SMILES |
CCCC[NH3+] |
Canonical SMILES |
CCCC[NH3+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.